methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate is a complex organic compound that features an indole moiety, a carbamoyl group, and a dimethoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate typically involves multiple stepsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group or the methoxy groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to bind to various biological targets, influencing pathways related to cell signaling, apoptosis, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-indol-3-yl)acetate: An endogenous metabolite with similar structural features but different functional groups.
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Another indole derivative with distinct biological activities.
Uniqueness
Methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H23N3O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl 2-[2-(1H-indol-3-yl)ethylcarbamoylamino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C21H23N3O5/c1-27-18-10-15(20(25)29-3)17(11-19(18)28-2)24-21(26)22-9-8-13-12-23-16-7-5-4-6-14(13)16/h4-7,10-12,23H,8-9H2,1-3H3,(H2,22,24,26) |
InChI Key |
PELUZSHXALNHDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NCCC2=CNC3=CC=CC=C32)OC |
Origin of Product |
United States |
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